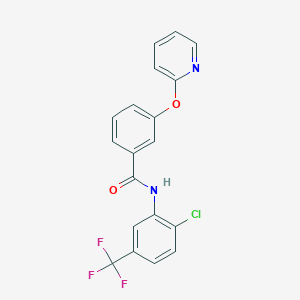

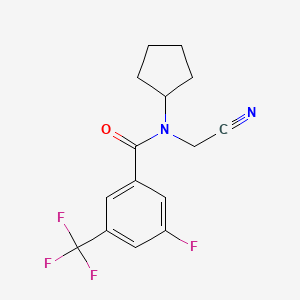

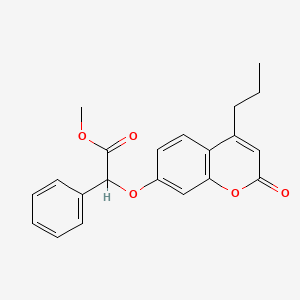

N-(2-chloro-5-(trifluoromethyl)phenyl)-3-(pyridin-2-yloxy)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the appropriate benzene and pyridine derivatives. The trifluoromethyl group could be introduced using a reagent like trifluoromethyl copper or trifluoromethanesulfonic acid . The final step would likely involve the formation of the amide bond, which could be achieved through a reaction with a suitable carboxylic acid or acyl chloride derivative.Applications De Recherche Scientifique

Nonaqueous Capillary Electrophoresis

A study by Ye et al. (2012) developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, including N-(2-chloro-5-(trifluoromethyl)phenyl)-3-(pyridin-2-yloxy)benzamide. This method is notable for its simplicity, effectiveness, and affordability, making it promising for quality control in pharmaceutical applications.

KCNQ2/Q3 Potassium Channel Openers

Research by Amato et al. (2011) identified a series of N-pyridyl benzamide KCNQ2/Q3 potassium channel openers, active in animal models of epilepsy and pain. This includes derivatives of N-(2-chloro-5-(trifluoromethyl)phenyl)-3-(pyridin-2-yloxy)benzamide, highlighting its potential in developing treatments for epilepsy and pain.

Histone Deacetylase Inhibition

Zhou et al. (2008) described the synthesis and evaluation of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an isotype-selective small molecule histone deacetylase (HDAC) inhibitor (Zhou et al., 2008). It selectively inhibits HDACs 1-3 and 11 and shows significant antitumor activity, highlighting the application of related benzamide compounds in cancer therapy.

NF-kappaB and AP-1 Gene Expression Inhibition

Palanki et al. (2000) conducted structure-activity relationship studies of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, an inhibitor of NF-kappaB and AP-1 transcription factors, to improve its oral bioavailability (Palanki et al., 2000). This research signifies the importance of benzamide derivatives in modulating gene expression, which is crucial in various disease treatments.

Cobalt-Catalyzed Carbonylative Synthesis

Fu et al. (2019) developed a cobalt-catalyzed direct carbonylative synthesis of phthalimide motifs from N-(pyridin-2-ylmethyl)benzamides, including derivatives of N-(2-chloro-5-(trifluoromethyl)phenyl)-3-(pyridin-2-yloxy)benzamide (Fu et al., 2019). This method provides a pathway for synthesizing phthalimide derivatives, which are important in various chemical industries.

Metabolic Studies

Yue et al. (2011) investigated the metabolic fate and disposition of 2-Chloro-N-(4-chloro-3-(pyridin-2-yl)-phenyl)-4-(methylsulfonyl)-benzamide (GDC-0449, vismodegib) in rats and dogs (Yue et al., 2011). This research provides insights into the metabolic pathways of benzamide derivatives, which is essential for developing safe and effective drugs.

Iridium-Lewis Acid Bifunctional Catalyst

Yang et al. (2019) reported an iridium-catalyzed meta-selective C-H borylation of benzamides using a newly designed ligand (Yang et al., 2019). This research highlights the application of benzamide compounds in advanced catalysis, which is key in modern synthetic chemistry.

Propriétés

IUPAC Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-pyridin-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12ClF3N2O2/c20-15-8-7-13(19(21,22)23)11-16(15)25-18(26)12-4-3-5-14(10-12)27-17-6-1-2-9-24-17/h1-11H,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNEAIVOAJUFNOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12ClF3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chloro-5-(trifluoromethyl)phenyl)-3-(pyridin-2-yloxy)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2462215.png)

![2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]indene-1,3-dione](/img/structure/B2462222.png)

![3-Bromo-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide](/img/structure/B2462223.png)

![4-Tert-butyl-1-[(4-fluorosulfonyloxyphenyl)methyl]imidazole](/img/structure/B2462231.png)

![6-Cyclopropyl-N-[4-(dimethylamino)phenyl]pyrimidine-4-carboxamide](/img/structure/B2462234.png)

![3-ethyl-1-methyl-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2462235.png)